
Dipentast
Übersicht
Beschreibung
Dipentast, also known as gadolinium sodium diethylenetriamine pentaacetic acid, is a chemical compound with the formula C14H18N3O10.Gd.2Na . This compound is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal body structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium sodium diethylenetriamine pentaacetic acid involves the reaction of gadolinium chloride with diethylenetriamine pentaacetic acid in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods: Industrial production of gadolinium sodium diethylenetriamine pentaacetic acid follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product. The compound is then purified through crystallization and filtration techniques before being formulated for medical use .
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium sodium diethylenetriamine pentaacetic acid primarily undergoes complexation reactions due to the presence of multiple carboxylate and amine groups. These reactions involve the formation of stable complexes with metal ions, which is the basis for its use as a contrast agent in MRI .
Common Reagents and Conditions: The common reagents used in the reactions involving gadolinium sodium diethylenetriamine pentaacetic acid include gadolinium chloride, sodium hydroxide, and diethylenetriamine pentaacetic acid. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions to ensure the formation of stable complexes .
Major Products: The major product formed from the reaction of gadolinium chloride with diethylenetriamine pentaacetic acid in the presence of sodium hydroxide is gadolinium sodium diethylenetriamine pentaacetic acid. This complex is highly stable and is used as a contrast agent in MRI .
Wissenschaftliche Forschungsanwendungen
Applications in Gadolinium Neutron Capture Therapy (GdNCT)
GdNCT leverages the properties of gadolinium to selectively target and destroy cancer cells when exposed to thermal neutrons. The following sections detail its applications, mechanisms, and efficacy through various studies.
Efficacy in Animal Models
A series of studies have demonstrated the effectiveness of Dipentast in various animal models:
- Study on Spontaneous Melanoma : In a study involving dogs with spontaneous melanoma, GdNCT using this compound resulted in complete tumor involution in 80% of cases. This study highlighted the potential of GdNCT as a viable treatment option for difficult-to-treat tumors .
- In Vivo Experiments : Research indicated that mice treated with this compound exhibited significant tumor growth suppression compared to control groups. For instance, mice with C-26 tumors showed five times smaller cancer volumes after treatment with Gd-DTPA/CaP nanocomposites containing this compound .
Study | Model | Dosage | Outcome |
---|---|---|---|
Melanoma Study | Dogs | N/A | 80% complete tumor involution |
C-26 Tumor Study | Mice | 2400 µg Gd/mouse | Significant cancer growth suppression |
Comparative Efficacy Studies
Comparative studies have evaluated the effectiveness of this compound against other treatment modalities:
- Comparison with Boron Neutron Capture Therapy (BNCT) : In cases of osteosarcoma, GdNCT was found to be more effective than BNCT, while for oral melanoma, BNCT showed superior efficacy. This suggests that the choice between GdNCT and BNCT may depend on the specific cancer type being treated .
- Cellular Studies : In vitro experiments demonstrated that cancer cells treated with Gd-DTPA showed 2.3 times higher death rates compared to those not treated with the compound. This underscores the enhanced cytotoxic effect of GdNCT using this compound .
Data Tables
The following table summarizes key findings from various studies involving this compound:
Research Focus | Animal Model | Treatment Type | Results |
---|---|---|---|
Spontaneous Tumors | Dogs | GdNCT | 80% tumor involution |
C-26 Tumors | Mice | Gd-DTPA/CaP | 5x smaller tumor volume |
Osteosarcoma vs Melanoma | Rats | GdNCT vs BNCT | GdNCT more effective for osteosarcoma |
Wirkmechanismus
The mechanism of action of gadolinium sodium diethylenetriamine pentaacetic acid involves its ability to form stable complexes with metal ions. When used as a contrast agent in MRI, the compound enhances the relaxation rate of nearby protons, resulting in increased signal intensity in the images. This effect is due to the paramagnetic properties of gadolinium, which creates a large local magnetic field when placed in an external magnetic field .
Vergleich Mit ähnlichen Verbindungen
Gadolinium sodium diethylenetriamine pentaacetic acid is unique in its ability to form highly stable complexes with metal ions, making it an effective contrast agent in MRI. Similar compounds include gadodiamide, gadoterate meglumine, and gadobenate dimeglumine. These compounds also contain gadolinium and are used as contrast agents in MRI, but they differ in their chemical structures and stability .
List of Similar Compounds:- Gadodiamide
- Gadoterate meglumine
- Gadobenate dimeglumine
Each of these compounds has unique properties that make them suitable for specific imaging applications. gadolinium sodium diethylenetriamine pentaacetic acid is particularly valued for its high stability and effectiveness as a contrast agent .
Biologische Aktivität
Dipentast, a gadolinium-containing compound, is primarily investigated within the context of Gadolinium Neutron Capture Therapy (GdNCT). This therapy leverages the unique properties of gadolinium to enhance the effectiveness of neutron capture in treating various cancers. This article synthesizes findings from multiple studies, focusing on the biological activity of this compound, its efficacy in cancer treatment, and relevant case studies.
Overview of Gadolinium Neutron Capture Therapy (GdNCT)
GdNCT utilizes gadolinium's high neutron capture cross-section to induce localized radiation damage to tumor cells upon neutron irradiation. The mechanism is based on the absorption of thermal neutrons by gadolinium isotopes, which subsequently release high-energy photons that can induce cell death in nearby cancer cells. This compound is one of the compounds that have been tested for its potential in this therapeutic approach.
The primary mechanism through which this compound exerts its biological effects involves:
- Neutron Capture : Gadolinium isotopes capture thermal neutrons and release gamma radiation, leading to cellular damage.
- Cellular Uptake : The compound's design facilitates its uptake by tumor cells, enhancing localized radiation effects.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:
Cell Line | Gd Concentration (mM) | Effect Observed |
---|---|---|
Sk-Mel-28 (melanoma) | 0–30 | Increased cancer-cell death with higher Gd concentration. |
C6 (glioma) | 500-2500 | Dose-dependent increase in cell death observed. |
These results indicate that higher concentrations of this compound correlate with increased cytotoxicity against cancer cells.
In Vivo Studies
In vivo experiments have further validated the efficacy of this compound in animal models:
Animal Model | Tumor Type | Gd Dosage | Outcome |
---|---|---|---|
Mice | Jensen sarcoma | 13,750 ppm | Complete regression in ~80% of treated subjects. |
Dogs | Melanoma | 10–12 μg 157Gd/mL | Limited effectiveness compared to other therapies. |
Mice | B16 melanoma | 2400 μg Gd/mouse | Significant tumor growth suppression noted. |
These findings suggest that while this compound shows promise in certain contexts, its effectiveness may vary based on tumor type and treatment conditions.
Veterinary Applications
A notable study involved administering Gd-DTPA (a component related to this compound) in veterinary patients with spontaneous tumors. The results indicated mild toxicity but limited tumor regression, highlighting the need for further research into more effective formulations:
"Overall clinical improvement after treatment was only temporary" .
Comparative Studies
Comparative studies between this compound and other Gd-based agents have shown varying degrees of effectiveness. For example, Gd-BOPTA demonstrated superior tumor uptake compared to Gd-DTPA, suggesting that modifications to the chemical structure could enhance therapeutic outcomes .
Challenges and Future Directions
Despite promising results, several challenges remain in optimizing this compound for clinical use:
- Toxicity Management : While generally mild, toxicity associated with gadolinium compounds needs careful monitoring.
- Formulation Improvements : Research into alternative formulations or combinations with other therapeutic agents may yield better results.
- Clinical Trials : More extensive clinical trials are necessary to establish standardized treatment protocols and assess long-term outcomes.
Eigenschaften
IUPAC Name |
disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O10.Gd.2Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;/q;+3;2*+1/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUMCEKNYIDPPZ-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18GdN3Na2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92923-64-3 | |
Record name | Gadolinium sodium diethylenetriamine pentaacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092923643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GADOLINIUM SODIUM DIETHYLENETRIAMINE PENTAACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT4LC4U78M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.